Basic Blue 54
Overview
Description
Basic Blue 54 is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a diazenyl group and a dimethylamino phenyl group. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Basic Blue 54 typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 6-methoxy-3-methyl-1,3-benzothiazolium chloride. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the formation of the diazonium salt. The coupling reaction is then performed in an alkaline medium to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pH, and reactant concentrations to optimize the reaction conditions. The final product is purified using crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Basic Blue 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and corresponding reduced benzothiazoles.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Basic Blue 54 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism of action of Basic Blue 54 involves the interaction of its diazenyl group with molecular targets. Upon light activation, the compound generates reactive oxygen species, which can induce oxidative stress in cells. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Dimethylamino)phenyl]diazenyl}-6-hydroxy-3-methyl-1,3-benzothiazol-3-ium chloride
- 2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium chloride
- 2-{[4-(Ethyl(2-hydroxyethyl)amino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate
Uniqueness
What sets Basic Blue 54 apart from similar compounds is its unique combination of functional groups, which confer specific photophysical properties. This makes it particularly effective as a dye and in photodynamic therapy applications .
Properties
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N4OS.CH4O4S/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5-6(2,3)4/h5-11H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSURVRJJSLSOC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38901-83-6 (Parent) | |
Record name | C.I. Basic Blue 54 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30879827 | |
Record name | C.I. Basic Blus 54 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15000-59-6 | |
Record name | Basic Blue 54 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15000-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Blue 54 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Blus 54 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-(dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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